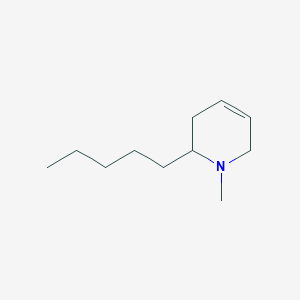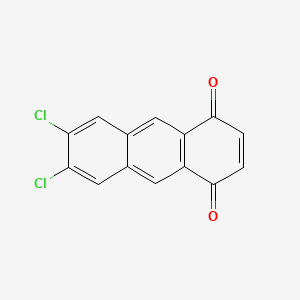![molecular formula C20H17F3N2O2 B14236675 4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline CAS No. 500732-90-1](/img/structure/B14236675.png)
4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected through a bis(oxy) linkage to a central phenyl ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-(trifluoromethyl)phenol with 4,4’-dinitrodiphenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) and hydrazine to yield the desired dianiline compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It can also form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4,4’-[4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)]dianiline
Uniqueness
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Propiedades
Número CAS |
500732-90-1 |
|---|---|
Fórmula molecular |
C20H17F3N2O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[(4-aminophenoxy)-[2-(trifluoromethyl)phenyl]methoxy]aniline |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)18-4-2-1-3-17(18)19(26-15-9-5-13(24)6-10-15)27-16-11-7-14(25)8-12-16/h1-12,19H,24-25H2 |
Clave InChI |
YDYFOOGDNVRBIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)

![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)





![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)

![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
